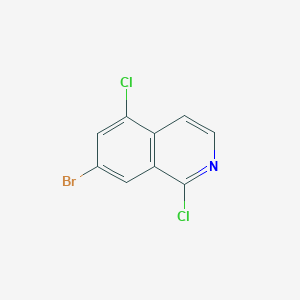

![molecular formula C18H17F3N6O2 B2739332 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone CAS No. 1060204-66-1](/img/structure/B2739332.png)

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

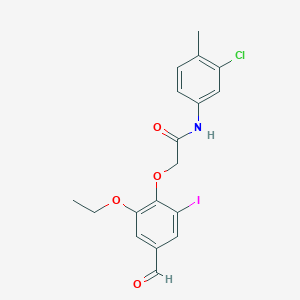

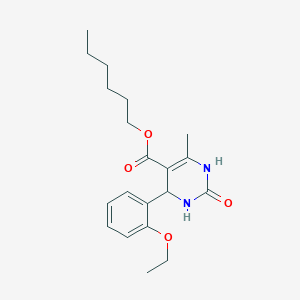

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a useful research compound. Its molecular formula is C18H17F3N6O2 and its molecular weight is 406.369. The purity is usually 95%.

BenchChem offers high-quality 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Genotoxicity Studies

One significant area of application involves the study of genotoxicity associated with similar compounds. For example, the genotoxicity of 4-(piperazin-1-yl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,4] triazolo[4,3-a]pyrazine, which shares structural similarities with the compound , was investigated due to its potent inhibitory potency towards the histamine H4 receptor (H4R). This study focused on understanding the bioactivation and potential causes of genotoxicity to mitigate liabilities in this scaffold, revealing the importance of modifying the piperazine moiety to prevent mutagenicity while retaining H4R inhibitory potency (Gunduz et al., 2018).

Synthesis and Modification

Research on synthesizing and modifying piperazine derivatives to improve their pharmacological profiles or to explore their chemical properties is another vital application. Studies have described various methods for synthesizing 2-substituted piperazines, showcasing the versatility of these compounds in drug development and chemical synthesis (Clark & Elbaum, 2007).

Therapeutic Applications

The compound and its derivatives have been explored for their therapeutic potential in various domains. For instance, the discovery of AZD3514, a small-molecule androgen receptor downregulator, was facilitated by modifying a similar lead compound, showcasing its application in treating advanced prostate cancer (Bradbury et al., 2013). Another study synthesized a series of triazolo and imidazo pyridazines with cyclic amines, evaluated for antihistaminic activity and inhibitory effect on eosinophil infiltration, indicating potential applications in treating allergic conditions (Gyoten et al., 2003).

Structural and Functional Analysis

Further applications include structural and functional analysis of pyridazine analogs for their pharmaceutical importance. For instance, the synthesis, structure analysis, DFT calculations, Hirshfeld surface studies, and energy frameworks of certain triazolo[4,3-b]pyridazine compounds have been conducted to understand their chemical properties and potential pharmaceutical applications (Sallam et al., 2021).

Antimicrobial and Antiproliferative Activities

Additionally, the synthesis and evaluation of novel pyrazoline and pyrazole derivatives incorporating a [1,2,4]triazolo[4,3-b] pyridazine moiety have been studied for their antimicrobial and antiproliferative activities, highlighting the compound's potential in developing new antibacterial, antifungal, and anticancer agents (Hassan, 2013).

properties

IUPAC Name |

1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]-2-[3-(trifluoromethyl)phenoxy]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F3N6O2/c19-18(20,21)13-2-1-3-14(10-13)29-11-17(28)26-8-6-25(7-9-26)16-5-4-15-23-22-12-27(15)24-16/h1-5,10,12H,6-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWHVANYOGXHGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)COC4=CC=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![3-[(1,3-Benzoxazol-2-yl)methyl]-4-(prop-2-enoyl)piperazin-2-one](/img/structure/B2739253.png)

![N,N,N'-trimethyl-N'-4-piperidinyl-1,2-ethanediamine tri[(2Z)-2-butenedioate]](/img/structure/B2739254.png)

![1-[(5-Tert-butyl-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2739255.png)

![dimethyl 2-[(E)-3-(dimethylamino)-2-propenoyl]succinate](/img/structure/B2739258.png)

![(2E)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2739259.png)

![4-[4,6-Dimethyl-3-(phenylsulfonyl)-2-pyridinyl]morpholine](/img/structure/B2739262.png)

![3-(4-Tert-butylphenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2739266.png)